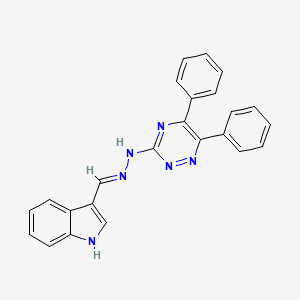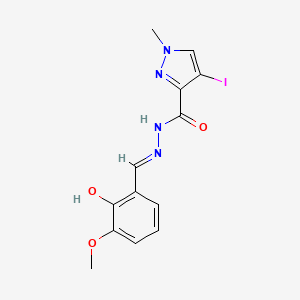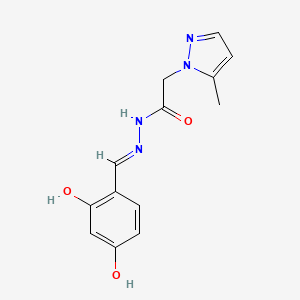![molecular formula C15H25NO3S B604746 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine CAS No. 1163729-92-7](/img/structure/B604746.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a sulfonamide derivative that contains a phenyl ring substituted with two methyl groups, a pentyloxy group, and a sulfonamide group.
作用机制
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine inhibits chloride channels and transporters by binding to a specific site on the protein. This binding prevents the movement of chloride ions across the membrane, resulting in the inhibition of chloride transport. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC).
Biochemical and Physiological Effects
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells in response to osmotic stress, suggesting a role in cell volume regulation. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been shown to inhibit the secretion of pancreatic enzymes, suggesting a role in the regulation of pancreatic function. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to inhibit the contraction of smooth muscle, suggesting a role in the regulation of vascular tone.
实验室实验的优点和局限性
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has several advantages as an inhibitor of chloride channels and transporters. It is a potent and specific inhibitor that has been widely used in scientific research. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine is also relatively easy to use, as it can be added directly to the experimental solution. However, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine. One direction is to study the role of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine in the regulation of cell volume in different cell types. Another direction is to investigate the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of chloride channels and transporters in different organs, such as the kidney and liver. Additionally, it would be interesting to study the effect of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine on the function of other ion channels and transporters, and to develop more specific inhibitors of chloride channels and transporters.
合成方法
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine involves the reaction between p-tert-butylphenol and 1-bromopentane to form 4-tert-butyl-2-pentyloxyphenol. This compound is then converted to 4,5-dimethyl-2-pentyloxyphenol through a series of reactions involving chlorination, deprotonation, and oxidation. The final step involves the reaction between 4,5-dimethyl-2-pentyloxyphenol and sulfonamide dimethylamine to form [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine.
科学研究应用
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has been widely used in scientific research as an inhibitor of chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, neuronal excitability, and muscle contraction. [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine has also been used to study the function of chloride transporters in the kidney, liver, and pancreas.
属性
IUPAC Name |
N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURJWVRZBMJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)

![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)
![2-{4-nitrophenyl}-4-{[(4-methyl-1-piperazinyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B604684.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)